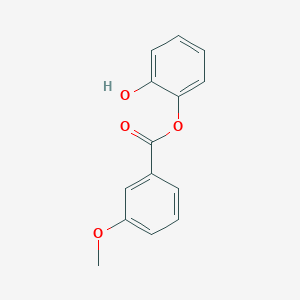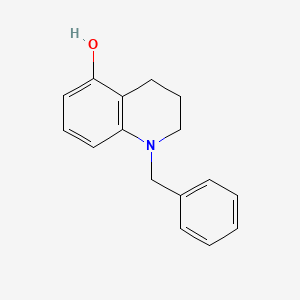
8-(4-Chlorophenyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-Chlorophenyl)quinoline is a heterocyclic aromatic organic compound that features a quinoline core substituted with a 4-chlorophenyl group at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-Chlorophenyl)quinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an appropriate aldehyde under acidic or basic conditions. Another method is the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene in the presence of a Lewis acid catalyst .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. These include the use of microwave-assisted synthesis, which offers the advantages of reduced reaction times and higher yields. Additionally, solvent-free conditions and the use of recyclable catalysts are explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 8-(4-Chlorophenyl)quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert nitro groups to amines or reduce double bonds.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-8-carboxylic acid, while reduction can produce 8-(4-aminophenyl)quinoline .
Scientific Research Applications
8-(4-Chlorophenyl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties .
Mechanism of Action
The mechanism of action of 8-(4-Chlorophenyl)quinoline varies depending on its application. In antimicrobial activity, it often targets bacterial DNA gyrase or topoisomerase IV, leading to the inhibition of DNA replication and cell death. In anticancer research, it may induce apoptosis through the activation of specific cellular pathways .
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
8-Aminoquinoline: Used in antimalarial drugs like primaquine and tafenoquine.
Quinoline: The parent compound, widely used in the synthesis of various pharmaceuticals
Uniqueness: 8-(4-Chlorophenyl)quinoline is unique due to the presence of the 4-chlorophenyl group, which enhances its biological activity and specificity compared to other quinoline derivatives. This substitution pattern can significantly influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for drug development .
Properties
Molecular Formula |
C15H10ClN |
|---|---|
Molecular Weight |
239.70 g/mol |
IUPAC Name |
8-(4-chlorophenyl)quinoline |
InChI |
InChI=1S/C15H10ClN/c16-13-8-6-11(7-9-13)14-5-1-3-12-4-2-10-17-15(12)14/h1-10H |
InChI Key |
OHMFCPSTKUYMGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=CC=C(C=C3)Cl)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Oxo-2,3,4,5-tetrahydroazepino[2,1-a]isoquinoline-12b(1h)-carbonitrile](/img/structure/B11871784.png)
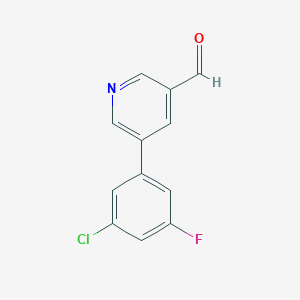

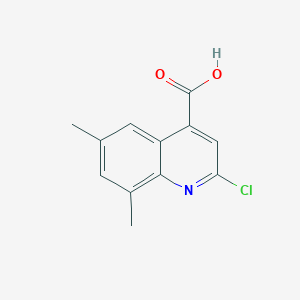

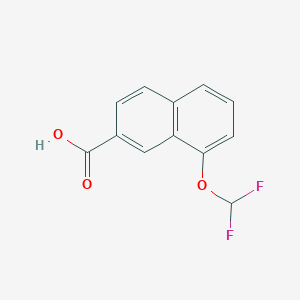
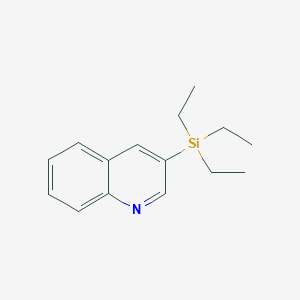
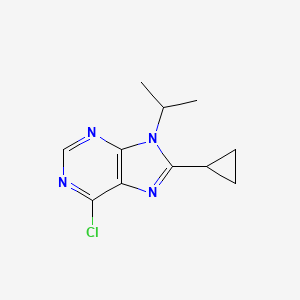
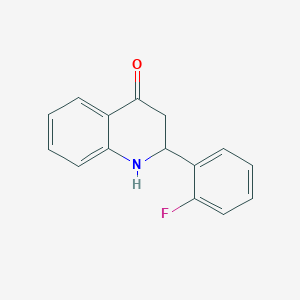
![Hydroxymethyl 5H-indeno[1,2-b]pyridine-5-carboxylate](/img/structure/B11871835.png)

